REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]([F:13])([F:12])[F:11])=[C:6]([CH:9]=1)[C:7]#[N:8].Cl>C1COCC1>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]([F:11])([F:12])[F:13])=[C:6]([CH2:7][NH2:8])[CH:9]=1 |f:3.4|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)C(F)(F)F
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The THF is removed on the rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is filtered off
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
freed of solvent on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
treated with 3 ml of a 4 N solution of hydrogen chloride in dioxan, during which the product
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
The solvent is completely removed on the rotary evaporator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=CC(=C(C1)CN)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |